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Compound of Interest

ethyl 5-amino-1-methyl-1H-
Compound Name:

pyrazole-3-carboxylate

Cat. No.: B1340675

An In-depth Technical Guide to Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

This technical guide provides a comprehensive overview of ethyl 5-amino-1-methyl-1H-
pyrazole-3-carboxylate, a heterocyclic compound of interest to researchers, scientists, and
professionals in the field of drug development. This document outlines its key physicochemical
properties, a representative synthesis protocol, and its potential biological significance as an
anti-inflammatory agent.

Physicochemical Properties

Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate is a solid organic compound. Its key
guantitative properties are summarized in the table below, providing a clear reference for
laboratory use and computational modeling.
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Property Value Source(s)
Molecular Weight 169.18 g/mol

Molecular Formula C7H11N302

Density 1.29 g/cm3

Boiling Point 334.2 °C at 760 mmHg

Flash Point 155.9 °C

Physical Form Solid

Note: Solubility data for this compound in common laboratory solvents is not readily available
and would require experimental determination.

Experimental Protocols

Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives

The synthesis of pyrazole derivatives such as ethyl 5-amino-1-methyl-1H-pyrazole-3-
carboxylate often involves a cyclization reaction. The following is a representative protocol
adapted from the synthesis of structurally similar pyrazole-3-carboxylate compounds.

Step 1: Formation of an Intermediate Dioxo-ester

This initial step typically involves a Claisen condensation reaction. For instance, an appropriate
acetophenone derivative can be reacted with diethyl oxalate in the presence of a strong base
like sodium ethoxide. This reaction forms a substituted ethyl-2,4-dioxo-4-phenylbutanoate
derivative, which serves as a key intermediate.

Step 2: Cyclization to Form the Pyrazole Ring

The intermediate dioxo-ester is then treated with a hydrazine derivative to form the pyrazole
ring. To obtain the target compound, methylhydrazine would be the appropriate reagent. The
reaction is typically carried out in a suitable solvent, such as glacial acetic acid, and heated

under reflux. The acid catalyzes the condensation and subsequent cyclization. Upon cooling,
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the product can be isolated through precipitation by pouring the reaction mixture into ice water,
followed by filtration and washing.

Purification and Characterization

The crude product is typically purified using recrystallization from a suitable solvent like
ethanol. The structure and purity of the final compound, ethyl 5-amino-1-methyl-1H-pyrazole-
3-carboxylate, would be confirmed using standard analytical techniques:

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR and 3C NMR to elucidate the
chemical structure and confirm the arrangement of protons and carbons.

« Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as amines
(N-H stretching), esters (C=0 stretching), and the pyrazole ring vibrations.

e Mass Spectrometry (MS): To determine the molecular weight of the compound and analyze
its fragmentation pattern, further confirming its identity.

Biological Activity and Signaling Pathway

Pyrazole-containing compounds are a well-established class of biologically active molecules,
with many exhibiting anti-inflammatory properties. A primary mechanism for this activity is the
inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

Inhibition of the COX-2 Pathway

The COX-2 enzyme plays a crucial role in the inflammatory response by converting arachidonic
acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting
COX-2, compounds like ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate can effectively
block the production of these pro-inflammatory prostaglandins. This targeted inhibition is a
desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side
effects associated with non-selective NSAIDs that also inhibit the constitutively expressed
COX-1 enzyme.

The following diagram illustrates the workflow for evaluating a pyrazole compound as a
potential COX-2 inhibitor.
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Workflow for Evaluation of Pyrazole Compounds as COX-2 Inhibitors
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Caption: Workflow for the evaluation of a synthesized pyrazole compound as a selective COX-
2 inhibitor.

Conclusion

Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate is a valuable heterocyclic scaffold for
drug discovery and development. Its physicochemical properties make it amenable to further
chemical modification, and its structural similarity to known anti-inflammatory agents suggests
its potential as a COX-2 inhibitor. The experimental protocols and biological context provided in
this guide offer a solid foundation for researchers and scientists to explore the therapeutic
potential of this and related pyrazole derivatives. Further investigation into its biological activity
and mechanism of action is warranted to fully elucidate its promise as a lead compound for
new anti-inflammatory therapies.

 To cite this document: BenchChem. [ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
molecular weight]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1340675#ethyl-5-amino-1-methyl-1h-pyrazole-3-
carboxylate-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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